7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
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Overview
Description
7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride: is a chemical compound with the molecular formula C10H12ClN and a molecular weight of 218.13 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride typically involves the following steps:
Acylation Reaction: 4-chloroaniline reacts with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Craft Reaction: The 4-(4-chloroaniline)-4-oxobutyric acid undergoes an intramolecular Friedel-Craft reaction to produce 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.
Reduction and De-ketalation: The 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one is then reduced and de-ketalated under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reactions are typically carried out in controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is used as an intermediate in the synthesis of various complex organic molecules.
Biology: This compound is used in biological research to study its effects on cellular processes and pathways. It is often employed in experiments to investigate its potential as a therapeutic agent.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It has been studied for its effects on various biological targets and pathways, including its role as a dopamine receptor antagonist .
Industry: In the industrial sector, this compound is used in the production of other chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways. One of its known mechanisms is as a dopamine receptor antagonist, where it binds to dopamine receptors and inhibits their activity . This interaction affects neurotransmitter signaling and can influence various physiological processes.
Comparison with Similar Compounds
Uniqueness: 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-4-5-10-8(7-9)3-1-2-6-12-10;/h4-5,7,12H,1-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZRMXUMFMZUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955516-22-9 |
Source
|
Record name | 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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